3-(1,3-benzodioxol-4-yl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione
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Overview
Description
3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione is a complex organic compound characterized by its unique spiro structure This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 1,3-benzodioxole derivatives with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the benzodioxole or cyclohexane rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione exerts its effects is not fully understood. its interactions with molecular targets, such as enzymes or receptors, likely involve binding to specific active sites. The compound’s spiro structure may enable it to fit into unique binding pockets, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity and potential bioactivity.
Spiro compounds: Other spiro compounds with different substituents may have comparable structural features and applications.
Uniqueness
3-(1,3-benzodioxol-4-yl)-5’,5’,6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2’-cyclohexane]-1’,3’,4-trione is unique due to its combination of the benzodioxole moiety and spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-4-yl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-22(2)8-14(25)19-16(9-22)30-24(17(26)10-23(3,4)11-18(24)27)20(19)13-6-5-7-15-21(13)29-12-28-15/h5-7,20H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYZAYVSKVNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3(O2)C(=O)CC(CC3=O)(C)C)C4=C5C(=CC=C4)OCO5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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